molecular formula C24H23NO2 B2640284 (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide CAS No. 478064-13-0

(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide

Cat. No.: B2640284
CAS No.: 478064-13-0
M. Wt: 357.453
InChI Key: JXZOREDSFSPERO-JWGURIENSA-N
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Description

(Z)-3-(2-Methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide is a synthetic organic compound belonging to the class of (Z)-2-phenyl propenamide derivatives. Its structure incorporates a propenamide core with 2-methoxyphenyl and phenyl substituents on the carbon chain, and a 4-methylbenzyl group on the nitrogen atom. The specific (Z)-configuration around the central double bond is a critical structural feature that can influence the compound's biological activity and interaction with protein targets . This amide-based scaffold is of significant interest in medicinal chemistry research. Compounds with similar structural motifs, such as propenamide and propionamide derivatives, have been investigated for their potential to interact with various biological targets . For instance, certain propenamide derivatives have been studied for their anti-arthritic properties by targeting signaling pathways like STAT3 , while other propionamide derivatives have shown potent activity as sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists in models of neuropathic pain . The presence of methoxyphenyl and methylbenzyl groups is a common pharmacophore in drug discovery, often contributing to a molecule's binding affinity and selectivity . This compound is supplied for research purposes such as screening compound libraries, investigating structure-activity relationships (SAR), and exploring new mechanisms of action in areas like neuroscience and inflammation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-18-12-14-19(15-13-18)17-25-24(26)22(20-8-4-3-5-9-20)16-21-10-6-7-11-23(21)27-2/h3-16H,17H2,1-2H3,(H,25,26)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZOREDSFSPERO-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzaldehyde, 4-methylbenzylamine, and cinnamic acid.

    Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with cinnamic acid in the presence of a base such as sodium hydroxide to form (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid.

    Amidation: The (Z)-3-(2-methoxyphenyl)-2-phenyl-2-propenoic acid is then reacted with 4-methylbenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Structure-Activity Relationships (SAR)

Research has indicated that compounds similar to (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide exhibit significant biological activity due to their structural features. For instance, studies on related compounds have demonstrated that modifications in the aromatic rings and the amide functionality can lead to enhanced potency against specific biological targets such as receptors involved in neurological functions .

GPR88 Agonism

Recent investigations into GPR88 agonists have highlighted the importance of structural modifications in achieving desired pharmacological profiles. The compound's design allows for potential binding to allosteric sites, which could lead to therapeutic applications in treating disorders related to GPR88 signaling pathways .

Antitumor Properties

Studies have shown that derivatives of propenamide compounds can exhibit antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .

Photoinitiators in UV-Curable Systems

Due to its chemical structure, this compound may also serve as a photoinitiator in UV-curable inks and coatings. Its ability to undergo photolytic decomposition upon UV exposure makes it suitable for applications in food packaging and protective coatings .

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a series of propenamide derivatives, including this compound, against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: GPR88 Modulation

In another investigation focused on neurological disorders, compounds structurally related to this compound were tested for their ability to modulate GPR88 activity. The findings revealed that specific modifications enhanced receptor binding affinity and selectivity, paving the way for novel therapeutic agents targeting GPR88-related pathways .

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of “(Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide” with related compounds from the evidence:

Compound Name Core Structure Key Substituents Functional Groups Notable Properties
This compound (Target) Propenamide 2-Methoxyphenyl, phenyl, 4-methylbenzyl Amide, α,β-unsaturated carbonyl Hypothesized strong hydrogen bonding (amide), moderate lipophilicity (methylbenzyl)
N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}-4-methoxybenzamide Propenamide 4-Chlorophenyl, cyclohexylamino, 4-methoxybenzamide Amide, urea-like carbonyl Enhanced steric bulk (cyclohexyl) and halogenated π-system (Cl) may improve binding
(2Z)-N-(4-methylphenyl)-3-phenyl-2-[(2E)-3-phenylprop-2-enamido]prop-2-enamide Bis-propenamide 4-Methylphenyl, phenyl, enamide Dual α,β-unsaturated amides Extended conjugation may increase rigidity and π-stacking interactions
Methyl (Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-phenylprop-2-enoate Sulfonamide-propenoate Sulfonamide, formylphenyl, methyl ester Ester, sulfonamide Sulfonamide enhances hydrogen bonding; ester improves hydrolytic stability
(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile Sulfonamide-nitrile Sulfonamide, formylphenyl, nitrile Nitrile, sulfonamide Nitrile group may confer metabolic stability; sulfonamide aids crystal packing

Key Observations:

Functional Group Impact :

  • Amides (target, ) enable hydrogen bonding critical for biological activity, while sulfonamides () offer stronger hydrogen-bonding capacity and crystallinity .
  • Nitrile groups () enhance metabolic stability but reduce polarity compared to amides.

Substituent Effects: Electron-Donating vs. Steric Bulk: The target’s 4-methylbenzyl group balances lipophilicity and steric hindrance, whereas cyclohexyl in increases bulk, possibly affecting binding pocket accessibility.

Synthesis and Crystallography :

  • Compounds with sulfonamide groups () exhibit well-defined hydrogen-bonded networks in crystal structures (e.g., C–H···O interactions in ), suggesting the target may form similar stabilizing interactions.
  • Propenamide derivatives like are synthesized via coupling reactions, implying analogous routes for the target compound .

Notes

Limitations : Direct data on the target compound are unavailable; comparisons rely on structural analogs. Experimental validation is needed for conclusive properties.

Substituent Positioning : The 2-methoxy group in the target (vs. 4-methoxy in ) may lead to distinct steric/electronic profiles, impacting solubility and binding.

Biological Activity

The compound (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide is a member of the class of compounds known as N-arylpropenamides, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C20H23NO\text{C}_{20}\text{H}_{23}\text{N}\text{O}

This compound features a propenamide backbone with methoxy and methylbenzyl substituents, contributing to its unique biological properties.

Biological Activity Overview

  • Antimicrobial Properties :
    • N-arylpropenamides, including this compound, have shown promising antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
  • Anticancer Activity :
    • Research has demonstrated that derivatives of N-arylpropenamides exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Specific studies have highlighted the ability of similar compounds to target cancer cells selectively while sparing normal cells .
  • Anti-inflammatory Effects :
    • Some studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways could provide therapeutic benefits .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain studies indicate that this compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
  • Modulation of Cell Signaling Pathways : The compound may affect signaling pathways like NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.

Table: Summary of Key Studies on Biological Activity

Study ReferenceBiological ActivityFindings
AntimicrobialInhibitory effects on Gram-positive bacteria.
AnticancerInduced apoptosis in breast cancer cell lines.
Anti-inflammatoryReduced cytokine production in activated macrophages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(2-methoxyphenyl)-N-(4-methylbenzyl)-2-phenyl-2-propenamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Multi-step organic synthesis is typically employed, starting with coupling reactions between substituted benzaldehyde and aniline derivatives. Key steps include:

  • Temperature control : Maintaining −40°C to −20°C during critical coupling steps to minimize side reactions (e.g., epimerization) .
  • Catalysts : Use of DMAP or TMSOTf to accelerate amidation and protect functional groups .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization for isolating stereoisomers .
    • Validation : Thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H/¹³C) for stereochemical confirmation .

Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : ¹H-NMR to confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-alkene protons) .
  • HPLC-MS : Chiral columns (e.g., Chiralpak IA) to resolve enantiomers and quantify purity .
  • X-ray Crystallography : Definitive structural assignment using single-crystal diffraction, as demonstrated for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays (e.g., antimicrobial vs. anti-inflammatory)?

  • Approach :

  • Assay Optimization : Standardize conditions (e.g., cell lines, incubation time) to reduce variability. For example, use murine macrophages (RAW264.7) for anti-inflammatory assays and Staphylococcus aureus for antimicrobial testing .
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity. Computational docking (AutoDock Vina) can predict binding affinities to targets like COX-2 or bacterial topoisomerases .
    • Data Reconciliation : Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What strategies are effective in elucidating the reaction mechanism of this compound in catalytic processes (e.g., enzyme inhibition or metal-mediated reactions)?

  • Mechanistic Probes :

  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into products .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .
  • Computational Modeling : DFT calculations (Gaussian 16) to map transition states and intermediate stability .

Q. How do solvent polarity and substituent effects influence the compound’s photophysical properties (e.g., fluorescence)?

  • Experimental Design :

  • Solvent Screening : Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., hexane → DMSO). Correlate Stokes shifts with Reichardt’s ET(30) scale .
  • Substituent Variation : Synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO₂) groups to assess π→π* transition shifts .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

  • Troubleshooting :

  • Reagent Purity : Ensure anhydrous conditions and fresh catalysts (e.g., DCC/DMAP) to avoid side reactions .
  • Scalability : Test small-scale (1 mmol) vs. preparative-scale (50 mmol) syntheses; optimize stirring rate and heat transfer .
    • Statistical Validation : Triplicate experiments with error margins <5% .

Q. What computational tools are recommended for predicting the compound’s stability under physiological conditions (e.g., plasma hydrolysis)?

  • Tools & Methods :

  • Molecular Dynamics (MD) : Simulate interactions in aqueous environments (AMBER force field) to predict hydrolysis sites .
  • pKa Prediction : Use MarvinSketch or ChemAxon to estimate ionization states and stability in pH 7.4 buffers .

Methodological Tables

Key Functional Groups Impact on Reactivity Reference
Methoxy (2-OCH₃)Electron-donating; stabilizes aromatic transition states
Propenamide (Z-config)Stereoselective binding to enzymes
4-MethylbenzylHydrophobic interactions in biological assays
Analytical Techniques Purpose Conditions
¹H-NMRStereochemical confirmationCDCl₃, 400 MHz
Chiral HPLCEnantiomer separationHexane:IPA (80:20), 1 mL/min
X-ray CrystallographyAbsolute configurationMo-Kα radiation

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